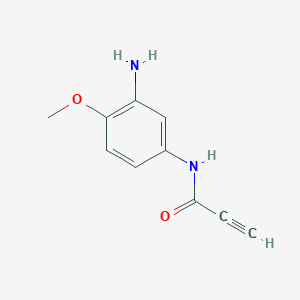

N-(3-amino-4-methoxyphenyl)prop-2-ynamide

CAS No.: 1153544-51-4

Cat. No.: VC2804543

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1153544-51-4 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | N-(3-amino-4-methoxyphenyl)prop-2-ynamide |

| Standard InChI | InChI=1S/C10H10N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h1,4-6H,11H2,2H3,(H,12,13) |

| Standard InChI Key | IJXMLKMDBOQGKY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C#C)N |

| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C#C)N |

Introduction

Chemical Identity and Basic Properties

N-(3-amino-4-methoxyphenyl)prop-2-ynamide (CAS No. 1153544-51-4) is an organic compound with a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol . The compound belongs to the ynamide family, which are nitrogen-substituted alkynes that display unique reactivity patterns due to their electronic structure. The chemical structure features a propynamide moiety connected to a 3-amino-4-methoxyphenyl group, creating a multifunctional molecule with several reactive sites.

Structural Features

The compound contains several key functional groups that contribute to its chemical properties:

-

A terminal alkyne (prop-2-ynamide) moiety

-

An amide linkage

-

A methoxy group at the para position to the amide connection

-

A primary amine group at the meta position

The SMILES notation for the compound is C#CC(NC1=CC=C(OC)C(N)=C1)=O, which represents its chemical structure in a linear format used for computational chemistry and database applications .

Physical and Computational Properties

Understanding the physical and computational properties of N-(3-amino-4-methoxyphenyl)prop-2-ynamide provides insight into its behavior in various chemical environments and its potential applications.

Computational Chemistry Data

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 64.35 |

| LogP | 0.8491 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

Table 1: Computational chemistry data for N-(3-amino-4-methoxyphenyl)prop-2-ynamide

These parameters suggest that the compound has moderate lipophilicity (LogP < 1) and a reasonable polar surface area, indicating potential for good membrane permeability while maintaining solubility in polar solvents. The hydrogen bond acceptors and donors suggest capacity for intermolecular interactions, which may be significant for biological activity.

Ynamide Chemistry and Reactivity Patterns

N-(3-amino-4-methoxyphenyl)prop-2-ynamide belongs to the ynamide class of compounds, which are characterized by their unique reactivity patterns and synthetic utility.

General Ynamide Properties

Ynamides represent an important class of activated alkynes where the triple bond is directly connected to a nitrogen atom bearing an electron-withdrawing group. Unlike ynamines (which lack the electron-withdrawing group), ynamides offer improved stability while maintaining high reactivity . Compared to other heteroatoms, nitrogen strongly polarizes the triple bond, giving ynamides a more pronounced nucleophilic character than their oxygen analogues .

The polarization of the triple bond in ynamides is responsible for their strong reactivity patterns, making them valuable intermediates in organic synthesis. While this polarization can sometimes render certain ynamides unstable, the presence of electron-withdrawing groups on the nitrogen helps address this issue .

Electronic Structure and Reactivity

The reactivity of N-(3-amino-4-methoxyphenyl)prop-2-ynamide is largely determined by:

-

The polarized triple bond that creates a nucleophilic β-carbon and electrophilic α-carbon

-

The electron-donating methoxy and amino groups on the phenyl ring, which increase electron density

-

The amide functionality that can participate in hydrogen bonding and nucleophilic reactions

These electronic features make the compound suitable for various transformations including cyclization reactions, coupling reactions, and heterocycle formation.

Synthetic Applications

N-(3-amino-4-methoxyphenyl)prop-2-ynamide serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles and other complex molecules.

Heterocycle Formation

Ynamides like N-(3-amino-4-methoxyphenyl)prop-2-ynamide are valuable precursors for the synthesis of various heterocyclic compounds. The search results provide insights into several transformation pathways:

Isocoumarins Synthesis

Ynamides can be converted to 3,4-disubstituted isocoumarins through palladium-catalyzed annulation reactions with 2-iodoaromatic acids. These reactions allow for the simultaneous formation of O-C and C-C bonds with excellent regioselectivity . Isocoumarins are important scaffolds with various biological activities including antifungal, antitumor, antimicrobial, anti-inflammatory, and anticancer properties .

Imidazo[1,2-a]pyridines Synthesis

Ynamides react with 2-aminopyridines in the presence of Cu(OTf)2 to form 3-heterosubstituted imidazo[1,2-a]pyridines via a copper-mediated intermolecular diamination process under aerobic conditions . This reaction is highly regioselective due to the internal electron bias of the ynamide.

A proposed mechanism involves:

-

Coordination of copper with the pyridyl nitrogen and ynamide

-

Formation of a Cu-ketenimine complex

-

Intramolecular attack by the pyridine

Gold-Catalyzed Transformations

Gold catalysts are particularly effective with ynamides due to their ability to activate the triple bond. Several gold-catalyzed transformations applicable to N-(3-amino-4-methoxyphenyl)prop-2-ynamide have been reported:

Oxidative Cyclization

Gold-catalyzed oxidative N-cyclization cascade processes can convert ynamides bearing tethered thioethers into complex heterocycles. This process occurs under mild conditions and generates multiple new bonds and a sulfur-substituted quaternary center .

Dipolar Cycloadditions

Formal gold-catalyzed [3+2]-dipolar cycloadditions between ynamides and various dipoles provide access to functionalized heterocyclic scaffolds. For example, the reaction with N-(heteroaryl)-pyridinium-N-aminides leads to heteroatom-substituted carbimidoyl nitrenoids . Similarly, reactions with other dipoles can produce 4-aminooxazoles .

Furan Synthesis

N-(3-amino-4-methoxyphenyl)prop-2-ynamide can potentially participate in silver-catalyzed oxidative cyclizations with suitable reagents to form substituted furans. For example, Ag(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols with 8-methylquinoline oxide can form 2-substituted furan-4-carboxamides .

| Category | Information |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P362-P403+P233-P405-P501 |

Table 2: Safety classification for N-(3-amino-4-methoxyphenyl)prop-2-ynamide

| Specification | Value |

|---|---|

| CAS Number | 1153544-51-4 |

| Catalog Number | Example: CS-0237998 |

| Typical Purity | 95% |

| Standard Packaging | 100 mg units |

| Storage Recommendation | Sealed in dry conditions, 2-8°C |

Table 3: Commercial specifications for N-(3-amino-4-methoxyphenyl)prop-2-ynamide

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume